![molecular formula C14H20N2O B1288097 1-[2-Amino-5-(3-methylpiperidino)phenyl]-1-ethanone CAS No. 886361-37-1](/img/structure/B1288097.png)
1-[2-Amino-5-(3-methylpiperidino)phenyl]-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[2-Amino-5-(3-methylpiperidino)phenyl]-1-ethanone” is a chemical compound with the empirical formula C14H20N2O . It has a molecular weight of 232.32 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “1-[2-Amino-5-(3-methylpiperidino)phenyl]-1-ethanone” consists of a 3-methylpiperidino group attached to the 5-position of an amino phenyl group, which is further attached to an ethanone group .
Scientific Research Applications
Heterocyclic Building Blocks in Drug Design
1-[2-Amino-5-(3-methylpiperidino)phenyl]-1-ethanone: serves as a heterocyclic building block in drug design . Its structure is versatile for modifications, allowing for the synthesis of various pharmacologically active compounds. The presence of both amino and ketone functional groups makes it a candidate for creating new chemical entities with potential therapeutic effects.
Synthesis of Piperidine Derivatives
This compound is used in the synthesis of piperidine derivatives, which are prevalent in more than twenty classes of pharmaceuticals . Piperidine derivatives have shown a wide range of pharmacological activities, and their synthesis is a significant area of research in medicinal chemistry.
Solid-Phase Peptide Synthesis
The methylpiperidino group within the compound can act as a protecting group during the solid-phase peptide synthesis . This process is crucial for the production of peptides and proteins, which have numerous applications in therapeutic treatments and research.
Antioxidant Properties
Piperidine derivatives, including those derived from 1-[2-Amino-5-(3-methylpiperidino)phenyl]-1-ethanone , exhibit antioxidant properties . These compounds can inhibit or suppress free radicals, which are responsible for oxidative stress leading to cellular damage.
Biological Activity and Pharmacological Application
The compound’s derivatives are studied for their biological activity, contributing to the discovery and evaluation of potential drugs containing the piperidine moiety . This includes the development of novel treatments for various diseases based on their mechanism of action.
properties
IUPAC Name |
1-[2-amino-5-(3-methylpiperidin-1-yl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-4-3-7-16(9-10)12-5-6-14(15)13(8-12)11(2)17/h5-6,8,10H,3-4,7,9,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFZBTKGMUYYLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC(=C(C=C2)N)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594705 |
Source
|
Record name | 1-[2-Amino-5-(3-methylpiperidin-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Amino-5-(3-methylpiperidino)phenyl]-1-ethanone | |
CAS RN |
886361-37-1 |
Source
|
Record name | 1-[2-Amino-5-(3-methyl-1-piperidinyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886361-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-Amino-5-(3-methylpiperidin-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.